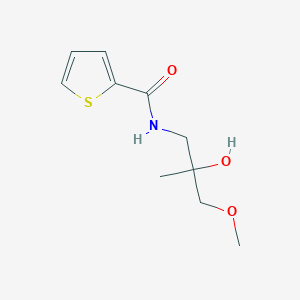

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide” is a chemical compound that has been researched in various fields. It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO3S . Its molecular weight is 229.29 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular formula is C10H15NO3S and the molecular weight is 229.29 .Scientific Research Applications

Fluorescent Dye Synthesis and Applications

One notable application of similar compounds is in the synthesis of fluorescent dyes. For instance, N-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks to create a variety of fluorescent dyes. These compounds, in DMSO solutions, exhibit fluorescence across a broad spectrum (412–672 nm) with high quantum yields (0.1–0.88), showcasing their potential in creating efficient color-tunable fluorophores for applications in bioimaging and molecular probes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Potential Anti-inflammatory Agents

Compounds structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide have been explored as potential anti-inflammatory agents. Research into methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with a similar structural motif, was driven by its reported anti-inflammatory activity. This line of inquiry underscores the broader potential of thiophene carboxamide derivatives in medicinal chemistry, particularly in the development of novel anti-inflammatory drugs (Moloney, 2001).

Polymer Science and Drug Delivery

Another significant area of application is in polymer science, specifically in the development of thermoresponsive polymers for drug delivery. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been achieved using a suitable RAFT chain transfer agent and initiating species. This process highlights the role of related compounds in synthesizing polymers with potential applications in controlled drug release and tissue engineering (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Inhibition of Cell Adhesion Molecules

The inhibition of cell adhesion molecules (E-selectin, ICAM-1, VCAM-1) by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides has been documented. This activity is crucial in decreasing the adherence of neutrophils to activated endothelial cells, suggesting the therapeutic potential of such compounds in treating inflammatory diseases and conditions mediated by cell adhesion processes (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, Okonkwo, 1995).

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-4-3-5-15-8/h3-5,13H,6-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUJXTGWEYVZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)

![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)

![2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2384349.png)